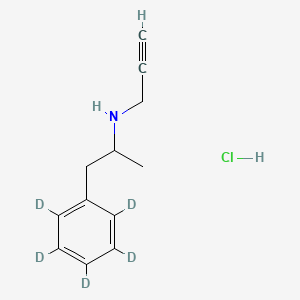
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) is a deuterium-labeled derivative of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride. This compound is primarily used as a reagent in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The presence of deuterium atoms makes it useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the parent compound. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the following steps:
Starting Materials: The synthesis begins with the parent compound, (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride.
Deuteration: Deuterium atoms are introduced using deuterated reagents such as deuterated hydrogen gas (D2) or deuterated solvents like deuterated chloroform (CDCl3).
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the parent compound are subjected to deuteration using industrial-grade deuterated reagents.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) undergoes various chemical reactions, including:
Click Chemistry: The compound is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Deuterated Reagents: Employed during the synthesis to introduce deuterium atoms.
Solvents: Common solvents include deuterated chloroform (CDCl3) and other deuterated solvents.
Major Products Formed
The major products formed from these reactions include various cycloaddition products when used in click chemistry, as well as substituted derivatives when involved in substitution reactions.
科学的研究の応用
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of biological processes involving azide-alkyne cycloaddition.
Industry: Applied in the production of labeled compounds for various industrial applications.
作用機序
The mechanism of action of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) involves its role as a reagent in click chemistry. The compound contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction forms a stable triazole linkage, which is widely used in the synthesis of complex molecules.
類似化合物との比較
Similar Compounds
(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride: The non-deuterated parent compound.
Deuterated Amines: Other deuterium-labeled amines used in similar applications.
Click Chemistry Reagents: Various other reagents used in CuAAC reactions.
Uniqueness
The uniqueness of (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine-d5 (hydrochloride) lies in its deuterium labeling, which enhances its utility in studying pharmacokinetics and metabolic profiles. The presence of deuterium atoms can alter the compound’s behavior in biological systems, providing valuable insights into drug development and other scientific research areas .
特性
分子式 |
C12H16ClN |
|---|---|
分子量 |
214.74 g/mol |
IUPAC名 |
1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/i4D,5D,6D,7D,8D; |
InChIキー |
KJZZTCSJZCYCQS-REAAFBMTSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)NCC#C)[2H])[2H].Cl |
正規SMILES |
CC(CC1=CC=CC=C1)NCC#C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


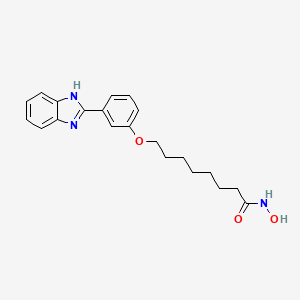
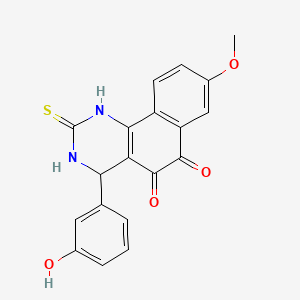
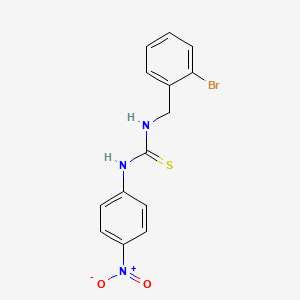
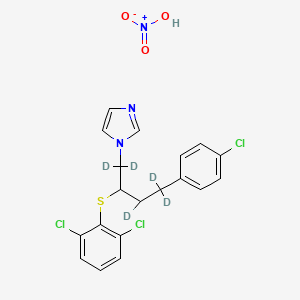

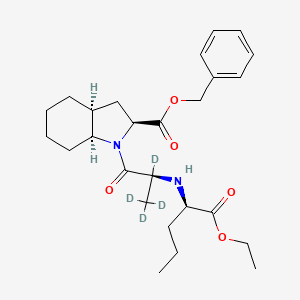

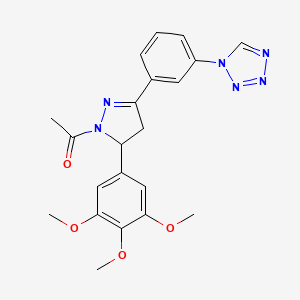
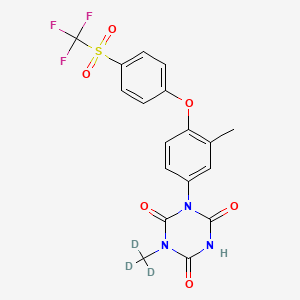


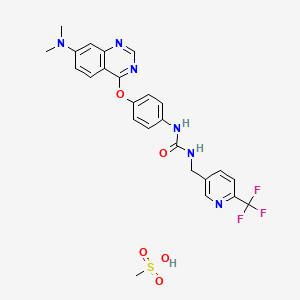
![5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol](/img/structure/B15142488.png)

